

# The Discovery and Development of BMS-986202 (Deucravacitinib): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |
|----------------------|------------|-----------|--|--|
| Compound Name:       | BMS-986202 |           |  |  |
| Cat. No.:            | B8144625   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986202, also known as deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1][2] As a key mediator in the signaling of pro-inflammatory cytokines such as interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), TYK2 represents a compelling therapeutic target for a range of immune-mediated diseases.[1] [3] Deucravacitinib distinguishes itself from pan-Janus kinase (JAK) inhibitors by selectively binding to the regulatory pseudokinase (JH2) domain of TYK2, offering a highly specific mechanism of action.[1] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of BMS-986202.

## **Discovery and Medicinal Chemistry**

The development of **BMS-986202** stemmed from a search for structurally diverse ligands targeting the TYK2 JH2 domain, building upon the scaffold of an earlier clinical candidate, BMS-986165. A key breakthrough in the discovery of **BMS-986202** was the exploration of a novel binding pocket within the JH2 domain. Optimization of a nicotinamide scaffold, including the strategic addition of a single fluorine atom, significantly enhanced the compound's permeability, leading to the identification of **BMS-986202**.



## **Mechanism of Action**

Deucravacitinib's unique mechanism of action involves binding to the regulatory JH2 domain of TYK2, which induces a conformational change that locks the kinase in an inactive state. This allosteric inhibition prevents the trans-phosphorylation and activation of the catalytic (JH1) domain, thereby blocking downstream signaling cascades initiated by cytokines that rely on TYK2. This targeted approach allows for the selective inhibition of TYK2-mediated pathways while sparing other JAK family members (JAK1, JAK2, and JAK3), which is anticipated to result in a more favorable safety profile compared to less selective JAK inhibitors.

## **Signaling Pathways**

**BMS-986202** primarily modulates the signaling of cytokines crucial to the pathogenesis of various autoimmune diseases.





Click to download full resolution via product page

Figure 1: TYK2 Signaling Pathways Inhibited by BMS-986202.

## **Quantitative Data**

The following tables summarize the key quantitative data for **BMS-986202** from in vitro and clinical studies.

## **Table 1: In Vitro Potency and Selectivity**



| Target/Assay                                                              | IC50 (nM) | Selectivity Fold vs.<br>TYK2 | Reference    |
|---------------------------------------------------------------------------|-----------|------------------------------|--------------|
| TYK2 (JH2 Binding)                                                        | 0.19      | -                            |              |
| TYK2 (IL-12-induced IFN-y production in human whole blood)                | -         | -                            | _            |
| IFNα-stimulated STAT5 phosphorylation (human whole blood)                 | 58        | -                            |              |
| IL-23-stimulated<br>signaling (Kit225 T<br>cells)                         | 12        | -                            |              |
| IFNα-stimulated<br>signaling (Kit225 T<br>cells)                          | 10        | -                            | _            |
| JAK1/3 (IL-2-induced<br>STAT5<br>phosphorylation in<br>human whole blood) | >10,000   | >172                         |              |
| JAK2/2 (TPO-induced<br>STAT3<br>phosphorylation in<br>human whole blood)  | >10,000   | >172                         | _            |
| JAK1 (in vitro kinase assay)                                              | >10,000   | >52,632                      |              |
| JAK2 (in vitro kinase assay)                                              | >10,000   | >52,632                      | _            |
| JAK3 (in vitro kinase assay)                                              | >10,000   | >52,632                      | <del>.</del> |



**Table 2: Pharmacokinetic Parameters in Healthy** 

**Volunteers (Single Ascending Dose)** 

| Dose  | Cmax<br>(ng/mL) | Tmax (hr) | AUCinf<br>(ng*hr/mL) | t1/2 (hr) | Reference |
|-------|-----------------|-----------|----------------------|-----------|-----------|
| 3 mg  | 29.5            | 1.0       | 225                  | 7.9       |           |
| 6 mg  | 68.3            | 1.0       | 549                  | 9.6       |           |
| 12 mg | 166             | 1.0       | 1430                 | 10.1      |           |
| 20 mg | 296             | 1.0       | 2800                 | 10.4      | -         |
| 40 mg | 710             | 1.0       | 7390                 | 15.0      |           |

Table 3: Phase 3 Clinical Efficacy in Moderate-to-Severe

**Psoriasis (POETYK PSO-1)** 

| Endpoint<br>(Week 16)    | Deucravacitini<br>b 6 mg QD<br>(n=332) | Placebo<br>(n=166) | Apremilast 30<br>mg BID<br>(n=168) | Reference |
|--------------------------|----------------------------------------|--------------------|------------------------------------|-----------|
| PASI 75<br>Response (%)  | 58.4                                   | 12.7               | 35.1                               |           |
| sPGA 0/1<br>Response (%) | 53.6                                   | 7.2                | 32.1                               | _         |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

# TYK2 JH2 Binding Assay (Luminescence Resonance Energy Transfer)

This protocol describes a general approach for a competitive binding assay using Lanthanide Resonance Energy Transfer (LRET).





Click to download full resolution via product page

Figure 2: LRET-based TYK2 JH2 Binding Assay Workflow.



#### Methodology:

#### Reagent Preparation:

- Prepare a stock solution of BMS-986202 in DMSO and perform serial dilutions to obtain a range of concentrations.
- Dilute a terbium-labeled anti-tag antibody and a tagged recombinant human TYK2 JH2 protein in an appropriate assay buffer.
- Dilute a fluorescent tracer that binds to the TYK2 JH2 domain in the assay buffer.

#### Assay Procedure:

- Dispense a small volume of the BMS-986202 dilutions or DMSO (vehicle control) into the wells of a microplate.
- Add a mixture of the terbium-labeled antibody and the TYK2 JH2 protein to each well.
- Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for antibody-protein binding.
- Add the fluorescent tracer to all wells.
- Incubate for a further period (e.g., 60 minutes) to allow the binding to reach equilibrium.

#### Data Acquisition and Analysis:

- Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a suitable plate reader.
- Calculate the LRET ratio (acceptor emission / donor emission).
- Plot the LRET ratio against the logarithm of the BMS-986202 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## STAT Phosphorylation Assay in Primary Human T Cells



This protocol outlines the measurement of STAT phosphorylation in response to cytokine stimulation.

#### Methodology:

- Cell Isolation and Culture:
  - Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
  - Enrich for CD4+ T cells using negative selection magnetic beads.
  - Culture the purified CD4+ T cells in appropriate culture medium.
- Inhibitor Treatment and Cytokine Stimulation:
  - Pre-incubate the CD4+ T cells with varying concentrations of BMS-986202 or DMSO for 1-2 hours.
  - Stimulate the cells with a specific cytokine (e.g., IL-12 for pSTAT4, IL-23 for pSTAT3, or IFN-α for pSTAT1/2) for a short period (e.g., 15-30 minutes).
- · Fixation, Permeabilization, and Staining:
  - Fix the cells with a formaldehyde-based fixation buffer.
  - Permeabilize the cells with a methanol-based permeabilization buffer.
  - Stain the cells with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT4-PE) and cell surface markers (e.g., anti-CD4-FITC).
- Flow Cytometry Analysis:
  - Acquire data on a flow cytometer.
  - Gate on the CD4+ T cell population.



- Quantify the median fluorescence intensity (MFI) of the phospho-STAT signal in the presence and absence of the inhibitor.
- Calculate the percent inhibition of STAT phosphorylation at each inhibitor concentration and determine the IC50 value.

## In Vivo Efficacy in a Mouse Model of IL-23-Induced Acanthosis

This model is used to assess the efficacy of compounds in a psoriasis-like skin inflammation model.

#### Methodology:

- Animal Model:
  - Use appropriate mouse strains (e.g., C57BL/6).
  - Administer recombinant mouse IL-23 intradermally into the ear pinna on alternating days.
- Drug Administration:
  - Administer BMS-986202 or vehicle control orally once or twice daily, starting from the first day of IL-23 injection.
- Efficacy Readouts:
  - Measure ear thickness daily using a digital caliper.
  - At the end of the study, collect ear tissue for histological analysis (H&E staining) to assess acanthosis (epidermal thickening) and inflammatory cell infiltration.
  - Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17A, IL-22) by ELISA or qPCR.

## In Vivo Efficacy in a Mouse Model of Anti-CD40-Induced Colitis



This model evaluates the efficacy of compounds in an acute, T-cell independent model of colitis.

#### Methodology:

- Animal Model:
  - Use immunodeficient mice (e.g., RAG2-/-) to avoid a T-cell-dependent response.
  - Induce colitis by a single intraperitoneal injection of an agonistic anti-CD40 antibody.
- Drug Administration:
  - Administer BMS-986202 or vehicle control orally, starting before or at the time of anti-CD40 injection.
- Efficacy Readouts:
  - Monitor body weight daily as an indicator of disease severity.
  - At a predetermined time point (e.g., day 7), collect colon tissue.
  - · Measure colon length and weight.
  - Perform histological analysis of colon sections to assess inflammation, epithelial damage, and immune cell infiltration.
  - Measure cytokine levels in colon homogenates or serum.

## Conclusion

**BMS-986202** (deucravacitinib) represents a significant advancement in the treatment of immune-mediated diseases. Its novel allosteric mechanism of action, which confers high selectivity for TYK2, translates into a promising efficacy and safety profile. The comprehensive preclinical and clinical data, supported by detailed experimental methodologies, provide a strong foundation for its continued development and clinical use. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand the discovery and development of this innovative therapeutic agent.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Discovery and Development of BMS-986202 (Deucravacitinib): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144625#discovery-and-development-of-bms-986202]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





